

Comparative Cross-Reactivity Profiling of 6-Bromo-4-chloro-2-methylquinazoline Derivatives

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-methylquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of a representative **6-Bromo-4-chloro-2-methylquinazoline** derivative, a scaffold of significant interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data for this specific molecule, this document presents an illustrative profile based on the known activities of structurally related quinazoline-based kinase inhibitors. The experimental data herein is synthesized from common outcomes of the detailed experimental protocols provided.

The quinazoline core is a privileged scaffold in the development of kinase inhibitors, with many derivatives targeting key signaling pathways in oncology and inflammatory diseases.^{[1][2][3]} Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects.^[4] This guide outlines the methodologies to establish such a profile and presents sample data for comparative purposes.

Illustrative Kinase Selectivity Profile

The following table summarizes the inhibitory activity of a hypothetical **6-Bromo-4-chloro-2-methylquinazoline** derivative against a panel of selected kinases, representing various families of the human kinome. This data is representative of what would be generated from a broad in vitro kinase assay panel.

Table 1: In Vitro Kinase Inhibition Profile of a Representative **6-Bromo-4-chloro-2-methylquinazoline** Derivative

Kinase Target	Kinase Family	% Inhibition at 1 μ M	IC50 (nM)
EGFR	Tyrosine Kinase	98	15
VEGFR2	Tyrosine Kinase	92	45
SRC	Tyrosine Kinase	75	250
ABL1	Tyrosine Kinase	68	480
CDK2/cyclin A	CMGC	45	> 1000
ROCK1	AGC	32	> 1000
PKA	AGC	15	> 10,000
p38 α	CMGC	25	> 10,000
MEK1	STE	10	> 10,000
PI3K α	Lipid Kinase	5	> 10,000

Data is illustrative and intended for comparative purposes.

Cellular Activity Profile

Cell-based assays are crucial to confirm that the biochemical activity translates to a cellular context. The following table provides sample data on the anti-proliferative effects of the derivative in cancer cell lines with known kinase dependencies.

Table 2: Anti-proliferative Activity in Selected Cancer Cell Lines

Cell Line	Cancer Type	Key Pathway Dependency	LC50 (μM)
A549	Non-Small Cell Lung Cancer	EGFR	0.5
MCF-7	Breast Adenocarcinoma	PI3K/mTOR	2.8
HeLa	Cervical Cancer	Various	5.1
HUVEC	Normal Endothelial Cells	-	> 25

LC50 values are illustrative. Data for MCF-7 and HeLa are conceptually based on findings for related 6-bromo-4-anilinoquinazoline analogs.[\[5\]](#)

Experimental Protocols

Detailed and robust experimental design is fundamental to generating reliable cross-reactivity data. The following are standard protocols for the key experiments cited in this guide.

In Vitro Kinase Assay Panel

This protocol outlines a common method for determining the inhibitory activity of a compound against a large panel of purified kinases.[\[6\]](#)

Objective: To determine the IC50 values of the test compound against a broad representation of the human kinome.

Materials:

- Purified recombinant kinases.
- Specific peptide or protein substrates for each kinase.
- Test compound stock solution (e.g., 10 mM in DMSO).

- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
- [γ -³³P]ATP.
- ATP solution.
- 384-well plates.
- Phosphocellulose filter plates.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 μ M, with 10-point, 3-fold serial dilutions.[6]
- In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
- Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known potent inhibitor (positive control).
- Initiate the kinase reaction by adding a mixture of [γ -³³P]ATP and non-radiolabeled ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.
- Wash the filter plate multiple times with a wash buffer.
- Dry the plate and add a scintillation cocktail to each well.

- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Chemoproteomics Kinase Profiling

This method assesses compound binding to endogenously expressed kinases within a complex cellular lysate, offering a more physiologically relevant perspective on selectivity.[\[7\]](#)[\[8\]](#)

Objective: To identify the protein kinases that bind to the test compound in a competitive manner in a cellular extract.

Materials:

- "Kinobeads": Affinity resin with immobilized non-selective kinase inhibitors.[\[8\]](#)
- Cell line of interest (e.g., K562, HeLa).[\[7\]](#)
- Cell lysis buffer.
- Test compound stock solution.
- Wash buffers.
- Elution buffer.
- Mass spectrometer.

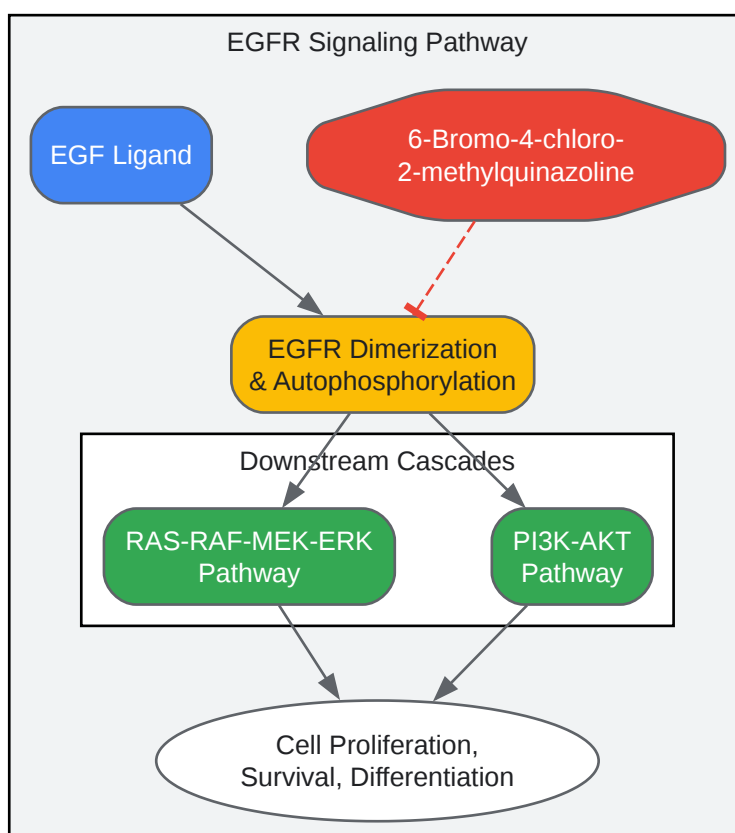
Procedure:

- Culture and harvest cells. Prepare a cell lysate.
- Treat aliquots of the cell lysate with increasing concentrations of the free test compound in a dose-dependent, competition-based experimental design.[\[7\]](#) An untreated lysate serves as the control.
- Incubate the treated lysates with the kinobeads. Kinases not bound by the free test compound will bind to the beads.

- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the bound proteins from the beads.
- Prepare the eluted protein samples for mass spectrometry analysis (e.g., through tryptic digestion and isobaric labeling like TMT).[7]
- Analyze the samples using quantitative mass spectrometry to identify and quantify the proteins that were competed off the beads by the test compound.
- Rank-order the interactions by binding affinity based on the dose-dependent decrease in protein binding to the beads.[7]

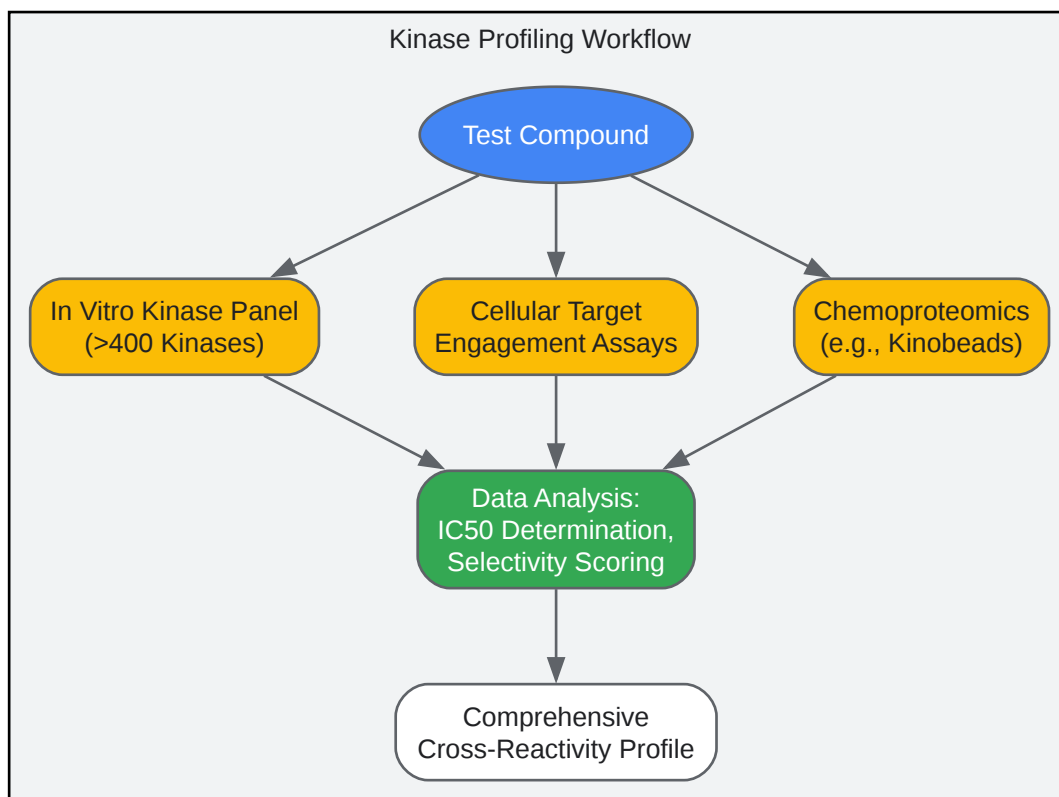
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of kinase inhibitors.



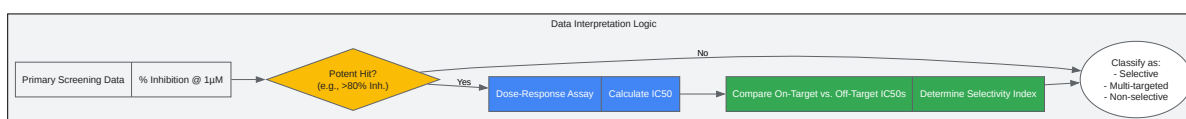
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Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.



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Caption: A multi-faceted workflow for comprehensive kinase inhibitor profiling.



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Caption: Logical flow for the analysis and classification of kinase inhibitor data.

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